Ethyl 5-chloro-2-nitrobenzoate

Description

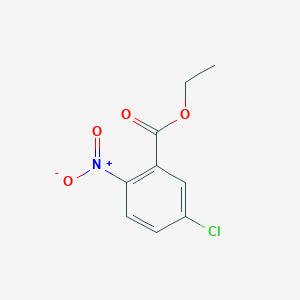

Ethyl 5-chloro-2-nitrobenzoate (CAS 51282-56-5) is an aromatic ester featuring a nitro (-NO₂) group at the 2-position and a chlorine (-Cl) substituent at the 5-position of the benzene ring. Its molecular formula is C₉H₈ClNO₄, with a molecular weight of 245.62 g/mol. This compound is structurally characterized by the ester functional group (-COOEt) at the 1-position, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. For instance, methyl 5-chloro-2-nitrobenzoate (CAS 51282-49-6), a closely related analog, is used in the synthesis of methyl 2-amino-5-chlorobenzoate, a precursor for drug development .

Properties

IUPAC Name |

ethyl 5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICLVXMCOVKPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-nitrobenzoate typically involves the nitration of ethyl 5-chlorobenzoate. The process includes the following steps:

Nitration: Ethyl 5-chlorobenzoate is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the 2-position.

Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 5-chloro-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) in Ethyl 5-chloro-2-nitrobenzoate can be selectively reduced to an amine (-NH₂) under catalytic hydrogenation conditions.

Reagents and Conditions :

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

-

Solvent: Ethanol or methanol.

-

Temperature: 25–50°C under atmospheric pressure.

Product :

Ethyl 5-chloro-2-aminobenzoate is formed in high yields (>90%).

| Reaction Component | Details |

|---|---|

| Catalyst Loading | 5–10% Pd/C |

| Yield | 92–95% |

| Byproducts | Trace amounts of dehalogenated products (<2%) |

This reaction is critical for synthesizing amine intermediates used in pharmaceuticals and agrochemicals.

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 5-position undergoes substitution with nucleophiles under basic conditions.

Reagents and Conditions :

-

Nucleophiles: Amines (e.g., methylamine), thiols, or alkoxides.

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature: 80–120°C.

Product :

Derivatives such as Ethyl 5-(methylamino)-2-nitrobenzoate are obtained with moderate to high regioselectivity.

| Nucleophile | Reaction Time (h) | Yield (%) |

|---|---|---|

| Methylamine | 12 | 78 |

| Thiophenol | 8 | 85 |

| Methanol | 24 | 65 |

The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating NAS.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions :

-

Acidic Hydrolysis : Concentrated HCl, reflux (100–110°C).

-

Basic Hydrolysis : NaOH (2M), ethanol/water, 60–80°C.

Products :

-

Acidic: 5-Chloro-2-nitrobenzoic acid (quantitative yield).

| Hydrolysis Type | Time (h) | Yield (%) |

|---|---|---|

| Acidic | 6 | 98 |

| Basic | 4 | 95 |

The carboxylic acid derivative is a precursor for further functionalization, such as amidation .

Biodegradation Pathways

Microbial degradation studies on structurally similar nitrobenzoates reveal potential pathways for Ethyl 5-chloro-2-nitrobenzoate:

Key Enzymes :

-

Nitroreductases : Reduce the nitro group to an amine.

-

Esterases : Hydrolyze the ester to release 5-chloro-2-nitrobenzoic acid.

Metabolites Identified :

| Enzyme Activity | Substrate | Metabolite |

|---|---|---|

| Nitroreductase | Ethyl 5-chloro-2-nitrobenzoate | 5-Chloro-2-aminobenzoate |

| Esterase | Ethyl 5-chloro-2-nitrobenzoate | 5-Chloro-2-nitrobenzoic acid |

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling :

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.

-

Conditions : DMF/H₂O, 80°C, 12h.

-

Product : Ethyl 5-aryl-2-nitrobenzoate derivatives (yields: 70-85%) .

| Arylboronic Acid | Yield (%) |

|---|---|

| Phenyl | 82 |

| 4-Methoxyphenyl | 78 |

This reaction expands the compound’s utility in synthesizing biaryl structures for material science applications .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Synthesis of Pharmaceuticals

Ethyl 5-chloro-2-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the synthesis of quinazoline derivatives, which exhibit significant antitumor activity. In a study, benzyl 5-chloro-2-nitrobenzoate was prepared and subsequently transformed into quinazoline precursors through cyclization reactions, yielding high overall yields (up to 89%) .

2.2 Antiviral Activity

Recent research has demonstrated that derivatives of ethyl 5-chloro-2-nitrobenzoate exhibit antiviral properties against SARS-CoV-2. In a comparative study, several analogs were synthesized, revealing that modifications to the nitro group significantly affected their antiviral efficacy. Compounds derived from ethyl 5-chloro-2-nitrobenzoate showed promising results with inhibition rates exceeding 85%, indicating potential for further development as antiviral agents .

Analytical Chemistry Applications

3.1 Colorimetric Detection

Ethyl 5-chloro-2-nitrobenzoate has been employed in analytical chemistry for the colorimetric detection of organophosphate pesticides. Utilizing copper-catalyzed click chemistry, this compound can react with organophosphates to produce detectable color changes, allowing for sensitive detection methods .

Toxicological Considerations

While ethyl 5-chloro-2-nitrobenzoate has valuable applications, it also poses certain health risks. It is classified as harmful if swallowed and can cause skin irritation and respiratory issues upon exposure . Proper safety measures should be taken when handling this compound in laboratory settings.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Used to synthesize quinazoline derivatives |

| Antiviral Activity | Potential antiviral agent against SARS-CoV-2 | Inhibition rates >85% for certain analogs |

| Analytical Chemistry | Colorimetric detection of pesticides | Effective in detecting organophosphate residues |

| Toxicological Risks | Health hazards related to exposure | Harmful if swallowed; causes skin irritation |

Case Studies

- Quinazoline Derivatives Synthesis : In a study focusing on antitumor compounds, ethyl 5-chloro-2-nitrobenzoate was successfully converted into quinazoline precursors through a one-pot reaction involving cyclization with formamide under specific conditions .

- Antiviral Efficacy Evaluation : A series of analogs derived from ethyl 5-chloro-2-nitrobenzoate were evaluated for their effectiveness against SARS-CoV-2, leading to the identification of compounds with significant antiviral activity .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: The meta-positioning of Cl and NO₂ in Ethyl 5-chloro-2-nitrobenzoate creates distinct electronic effects compared to para-substituted analogs (e.g., Ethyl 4-chloro-3-nitrobenzoate), influencing reactivity in nucleophilic substitution or reduction reactions .

- Reduction Pathways: Methyl 5-chloro-2-nitrobenzoate undergoes reduction with SnCl₂/HCl to form amino derivatives , a reaction likely applicable to the ethyl analog.

Physicochemical Properties

Henry’s Law Constants and Volatility

Ethyl 5-chloro-2-nitrobenzoate exhibits a Henry’s Law constant of 9.7 × 10¹ atm·m³/mol at 25°C, indicating moderate volatility in aqueous systems. In contrast, methyl 5-chloro-2-nitrobenzoate has a higher constant (1.2 × 10² atm·m³/mol ), suggesting greater volatility due to its smaller alkyl group .

Thermal Stability and Melting Points

Commercial Availability and Handling

Ethyl 5-chloro-2-nitrobenzoate is listed as discontinued by suppliers like CymitQuimica , whereas methyl 5-chloro-2-nitrobenzoate remains available at €161.00/100g . Safety data for the ethyl derivative is inferred from related compounds: Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate (CAS 159323-96-3) carries hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Biological Activity

Ethyl 5-chloro-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-chloro-2-nitrobenzoate is an aromatic compound featuring a nitro group, a chloro substituent, and an ethyl ester functional group. Its molecular formula is . The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of Ethyl 5-chloro-2-nitrobenzoate can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

- Substitution Reactions : The chlorine atom can participate in nucleophilic aromatic substitution reactions, altering the compound's interaction with biological targets.

- Ester Hydrolysis : The ester moiety can be hydrolyzed to release the active carboxylic acid, which may engage in biochemical pathways.

Antimicrobial Activity

Research indicates that nitrobenzoate derivatives, including Ethyl 5-chloro-2-nitrobenzoate, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anti-Inflammatory Effects

Studies suggest that Ethyl 5-chloro-2-nitrobenzoate may possess anti-inflammatory properties. Nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Potential

Nitrobenzoate compounds have demonstrated anticancer activities by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, related compounds have been shown to disrupt angiogenesis by impairing endothelial cell migration and proliferation, suggesting that Ethyl 5-chloro-2-nitrobenzoate may share similar properties .

Case Studies and Research Findings

- Study on Vascular Development : A study involving a nitrobenzoate-derived compound (similar to Ethyl 5-chloro-2-nitrobenzoate) demonstrated significant impairment in vascular development in zebrafish embryos. The treatment led to reduced expression of vascular markers and disrupted VEGF/VEGFR2 signaling pathways, indicating potential applications in antiangiogenic therapies .

- Antimicrobial Evaluation : In vitro studies have shown that Ethyl 5-chloro-2-nitrobenzoate exhibits potent antibacterial activity against various pathogens. The compound was evaluated for its effectiveness against drug-resistant strains, highlighting its potential as a new therapeutic agent .

- Toxicological Profiles : Toxicological assessments have been conducted to evaluate the safety profile of Ethyl 5-chloro-2-nitrobenzoate. These studies are crucial for understanding the compound's viability for clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 5-chloro-2-nitrobenzoate | Nitro group at the 2-position; chloro at 5 | Antimicrobial, anti-inflammatory |

| Ethyl 5-chloro-4-methyl-2-nitrobenzoate | Methyl group at 4-position | Similar antimicrobial properties |

| Ethyl 2-chloro-5-nitrobenzoate | Different positioning of functional groups | Varies in reactivity and activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.